An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS Number: 28485-18-9)
An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS Number: 28485-18-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, reactivity, and its application in the development of therapeutic agents, with a focus on uracil-5-sulfonamide derivatives.
Chemical Identity and Physical Properties
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride, is a reactive chemical compound extensively used as a building block in medicinal chemistry.[1] Its core structure consists of a pyrimidine ring, a scaffold found in nucleobases, functionalized with a sulfonyl chloride group. This highly reactive group allows for the straightforward introduction of a sulfonamide linkage, a common pharmacophore in many drug molecules.
Table 1: Physicochemical Properties of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 28485-18-9 | [1][2] |
| Molecular Formula | C₄H₃ClN₂O₄S | [1][2] |
| Molecular Weight | 210.60 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | |
| Solubility | Reacts with water | [3] |
| SMILES | O=C1NC(=O)C(S(=O)(=O)Cl)=CN1 | [4] |
| InChIKey | FQHNJCWWBKYCJW-UHFFFAOYSA-N | [4] |
Synthesis
The primary synthetic route to 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves the chlorosulfonation of uracil (2,4-dihydroxypyrimidine). This reaction is typically carried out using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to facilitate the reaction.
Experimental Protocol: Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Materials:
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Uracil (2,4-dihydroxypyrimidine)
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Chlorosulfonic acid
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Thionyl chloride
-
Ice
-
Glacial acetic acid
Procedure:
-
To a solution of uracil, add thionyl chloride at room temperature.
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Slowly add chlorosulfonic acid to the mixture and stir for approximately 1.5 hours at room temperature.
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Heat the reaction mixture to 60°C for 4 hours.
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Increase the temperature to 75°C and maintain for an additional 7 hours.
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After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
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Precipitate the product by adding glacial acetic acid.
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Collect the solid product by filtration and dry under vacuum to yield 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride as a white powder. A typical yield for this process is approximately 92.3%.
Chemical Reactivity and Applications
The synthetic utility of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile synthesis of a wide range of uracil-5-sulfonamide derivatives.
Nucleophilic Substitution with Amines
The most prominent reaction is its coupling with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of its use in medicinal chemistry, enabling the linkage of the uracil scaffold to various other molecular fragments to explore structure-activity relationships.
Experimental Protocol: General Synthesis of Uracil-5-sulfonamides
Materials:
-
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Primary or secondary amine (1.0 eq)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Base (e.g., Pyridine, Triethylamine) (1.5 - 2.0 eq)
Procedure:
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Dissolve the amine in the anhydrous solvent in a round-bottom flask.
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Add the base to the solution.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (1.0 eq) in the anhydrous solvent to the cooled amine solution.
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Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
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Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Hydrolysis
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] Therefore, it should be handled under anhydrous conditions.
Biological and Medicinal Significance
Uracil and its derivatives are of significant interest in drug discovery due to their structural similarity to endogenous pyrimidines, allowing them to interact with various biological targets. The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities. The combination of these two moieties in uracil-5-sulfonamides has led to the discovery of compounds with diverse therapeutic potential.
Anticancer and Antiviral Activity
Pyrimidine analogs are known for their anticancer and antiviral properties.[5] The synthetic pyrimidine analog 5-fluorouracil is a widely used anticancer drug. Derivatives of uracil-5-sulfonamide have been investigated as potential anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key enzymes in nucleic acid synthesis or cell cycle regulation.
Other Biological Activities
Derivatives of uracil-5-sulfonamide have also been explored for other therapeutic applications. For instance, some N-p-substituted phenyl uracil-5-sulfonamide derivatives have been evaluated as molluscicides against Biomphalaria alexandrina, the intermediate host of Schistosoma mansoni.[6]
Table 2: Biological Activity of Selected Uracil-5-Sulfonamide Derivatives
| Compound | Target/Application | Activity | Reference |
| N-p-substituted phenyl uracil-5-sulfonamides (e.g., 4a, 4b, 10a, 10b) | Molluscicide (B. alexandrina) | LC50 values of 50, 50, 100, and 200 ppm, respectively. | [6] |
| Uracil-5-sulfonamide derivatives | Immunostimulatory effect against S. mansoni infection | 4a, 10a, and 4b showed 44.4%, 34.6%, and 50.4% reduction in worm burden, respectively. | [6] |
| 2-Thiouracil-5-sulfonamide derivatives (e.g., 6b, 6d-g, 7b) | Anticancer (various cell lines) | Promising anticancer activity and significant inhibition of CDK2A. | [5] |
| 2-Thiouracil-5-sulfonamide derivatives (e.g., 5c, 6d, 7d, 9b, 9c, 9d) | Antioxidant (DPPH, H₂O₂, lipid peroxidation) and 15-LOX inhibition | Significant radical scavenging activity. | [7] |
Conclusion
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of a diverse range of uracil-5-sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and drug development professionals. The broad spectrum of biological activities exhibited by its derivatives underscores the potential of this scaffold in the ongoing search for new and effective therapeutic agents. Further exploration of the chemical space around the uracil-5-sulfonamide core is likely to yield novel compounds with significant pharmacological value.
References
- 1. Buy 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (EVT-292688) | 28485-18-9 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.fi [fishersci.fi]
- 4. PubChemLite - 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (C4H3ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
